Cas no 1057669-99-4 (1,2,5-Trichloro-3-ethynylbenzene)

1,2,5-Trichloro-3-ethynylbenzene is a halogenated aromatic compound featuring a reactive ethynyl group at the 3-position and chlorine substituents at the 1, 2, and 5 positions. This structure imparts versatility in organic synthesis, particularly in cross-coupling reactions such as Sonogashira or Heck couplings, where the ethynyl group serves as a key functional handle. The electron-withdrawing effects of the chlorine substituents enhance its reactivity in electrophilic aromatic substitution and metal-catalyzed transformations. Its stability under standard conditions and well-defined reactivity make it a valuable intermediate in pharmaceuticals, agrochemicals, and advanced material synthesis. The compound is typically handled under inert conditions due to the sensitivity of the alkyne moiety.
1,2,5-Trichloro-3-ethynylbenzene structure
1057669-99-4 structure
商品名:1,2,5-Trichloro-3-ethynylbenzene
CAS番号:1057669-99-4
MF:C8H3Cl3
メガワット:205.468419313431
MDL:MFCD08461719
CID:5683060
PubChem ID:53433939

1,2,5-Trichloro-3-ethynylbenzene 化学的及び物理的性質

名前と識別子

    • 1,2,5-TRICHLORO-3-ETHYNYL-BENZENE
    • Benzene, 1,2,5-trichloro-3-ethynyl-
    • EN300-25981445
    • 1,2,5-TRICHLORO-3-ETHYNYLBENZENE
    • 1057669-99-4
    • 1,2,5-Trichloro-3-ethynylbenzene
    • MDL: MFCD08461719
    • インチ: 1S/C8H3Cl3/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H
    • InChIKey: KDFZHNVKJLMQTJ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC(=CC=1C#C)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 203.930033g/mol
  • どういたいしつりょう: 203.930033g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

  • 密度みつど: 1.45±0.1 g/cm3(Predicted)
  • ふってん: 271.6±40.0 °C(Predicted)

1,2,5-Trichloro-3-ethynylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-25981445-0.25g
1,2,5-trichloro-3-ethynylbenzene
1057669-99-4 95%
0.25g
$216.0 2024-06-18
Enamine
EN300-25981445-5.0g
1,2,5-trichloro-3-ethynylbenzene
1057669-99-4 95%
5.0g
$1530.0 2024-06-18
Enamine
EN300-25981445-2.5g
1,2,5-trichloro-3-ethynylbenzene
1057669-99-4 95%
2.5g
$1034.0 2024-06-18
Aaron
AR028FA2-50mg
1,2,5-trichloro-3-ethynylbenzene
1057669-99-4 95%
50mg
$164.00 2025-02-16
Enamine
EN300-25981445-1g
1,2,5-trichloro-3-ethynylbenzene
1057669-99-4 95%
1g
$528.0 2023-09-14
Aaron
AR028FA2-500mg
1,2,5-trichloro-3-ethynylbenzene
1057669-99-4 95%
500mg
$585.00 2025-02-16
1PlusChem
1P028F1Q-1g
1,2,5-trichloro-3-ethynylbenzene
1057669-99-4 95%
1g
$715.00 2023-12-26
1PlusChem
1P028F1Q-5g
1,2,5-trichloro-3-ethynylbenzene
1057669-99-4 95%
5g
$1953.00 2023-12-26
1PlusChem
1P028F1Q-250mg
1,2,5-trichloro-3-ethynylbenzene
1057669-99-4 95%
250mg
$320.00 2023-12-26
1PlusChem
1P028F1Q-100mg
1,2,5-trichloro-3-ethynylbenzene
1057669-99-4 95%
100mg
$243.00 2023-12-26

1,2,5-Trichloro-3-ethynylbenzene 関連文献

1,2,5-Trichloro-3-ethynylbenzeneに関する追加情報

Introduction to 1,2,5-Trichloro-3-ethynylbenzene (CAS No. 1057669-99-4)

1,2,5-Trichloro-3-ethynylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1057669-99-4, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This trichlorinated aromatic hydrocarbon featuring an ethynyl substituent presents a unique structural framework that makes it a valuable intermediate in the synthesis of more complex molecules. The compound's distinct chemical properties, arising from the combination of chlorine atoms and an alkyne functional group, open up diverse possibilities for its application in medicinal chemistry and material science.

The molecular structure of 1,2,5-Trichloro-3-ethynylbenzene consists of a benzene ring substituted with three chlorine atoms at the 1, 2, and 5 positions, with an ethynyl group (-C≡CH) attached to the 3-position. This arrangement imparts a high degree of reactivity to the molecule, particularly at the triple bond and the positions adjacent to the chlorine atoms. The electron-withdrawing nature of the chlorine substituents enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Simultaneously, the presence of the ethynyl group provides a site for further functionalization via reactions such as hydrogenation, oxidation, or coupling processes.

In recent years, 1,2,5-Trichloro-3-ethynylbenzene has been explored as a building block in the development of novel pharmaceutical agents. Its structural features make it a potential precursor for compounds with antimicrobial and anti-inflammatory properties. For instance, researchers have investigated its derivatives as candidates for treating bacterial infections by leveraging its ability to undergo cross-coupling reactions with biologically active molecules. The chlorinated aromatic system can serve as a scaffold for designing drugs that interact with specific enzymatic targets or receptors.

One of the most promising applications of 1,2,5-Trichloro-3-ethynylbenzene lies in its role as an intermediate in synthesizing advanced materials. The compound's ability to form stable polymers or copolymers when reacted with suitable monomers has been studied for developing high-performance polymers with tailored mechanical and thermal properties. These materials could find applications in electronics, coatings, or even in biomedical devices where biocompatibility and durability are critical.

The synthesis of 1,2,5-Trichloro-3-ethynylbenzene typically involves multi-step organic reactions starting from commercially available aromatic precursors. The introduction of chlorine atoms can be achieved through chlorination reactions using reagents such as sulfuryl chloride or N-chlorosuccinimide. Subsequent functionalization at the 3-position with an ethynyl group is often performed via palladium-catalyzed coupling reactions like Sonogashira coupling or Buchwald-Hartwig coupling. These synthetic strategies highlight the compound's versatility and its suitability for further chemical manipulation.

Recent advancements in green chemistry have also influenced the production of 1,2,5-Trichloro-3-ethynylbenzene, with researchers seeking more sustainable methods to minimize waste and reduce energy consumption. Catalytic processes that employ recyclable catalysts or solvent-free conditions have been explored to enhance efficiency while maintaining high yields. Such innovations not only improve the economic feasibility of producing this compound but also align with global efforts to promote environmentally responsible chemical manufacturing.

The pharmacological potential of derivatives derived from 1,2,5-Trichloro-3-ethynylbenzene continues to be an area of active investigation. By modifying its structure through selective functionalization or derivatization, scientists aim to enhance its biological activity while reducing potential side effects. Computational modeling and high-throughput screening techniques have accelerated the discovery process by allowing rapid evaluation of various derivatives for their efficacy against target diseases.

In conclusion,1,2,5-Trichloro-3-ethynylbenzene (CAS No. 1057669-99-4) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural attributes enable diverse applications in pharmaceuticals and materials science, making it a subject of intense research interest. As synthetic methodologies continue to evolve and new discoveries emerge,1,2,5-Trichloro-3-ethynylbenzene is poised to play an increasingly significant role in advancing both medicinal chemistry and industrial material development.

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